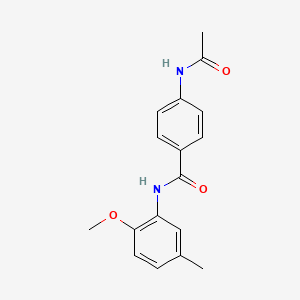
4-acetamido-N-(2-methoxy-5-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetamido-N-(2-methoxy-5-methylphenyl)benzamide is an organic compound with the molecular formula C16H17NO3 It is a derivative of benzamide, characterized by the presence of an acetamido group and a methoxy-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-methoxy-5-methylphenyl)benzamide typically involves the following steps:
Acetylation: The starting material, 2-methoxy-5-methylaniline, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form N-(2-methoxy-5-methylphenyl)acetamide.
Coupling Reaction: The acetamide derivative is then coupled with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
化学反应分析
Types of Reactions
4-acetamido-N-(2-methoxy-5-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of 4-acetamido-N-(2-hydroxy-5-methylphenyl)benzamide.
Reduction: Formation of 4-amino-N-(2-methoxy-5-methylphenyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
4-acetamido-N-(2-methoxy-5-methylphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-acetamido-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-acetamido-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.
4-acetamido-2-methylbenzonitrile: Similar structure but with a nitrile group instead of a methoxy group.
4-acetamido-2-methylnitrobenzene: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
4-acetamido-N-(2-methoxy-5-methylphenyl)benzamide is unique due to the presence of both an acetamido group and a methoxy-methylphenyl group, which confer specific chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
4-acetamido-N-(2-methoxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-4-9-16(22-3)15(10-11)19-17(21)13-5-7-14(8-6-13)18-12(2)20/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIHXAJPSHATLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
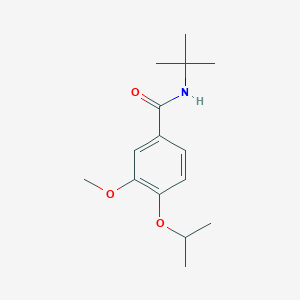
![N'-acetyl-2-[4-(2-methylpropoxy)phenyl]acetohydrazide](/img/structure/B5887435.png)
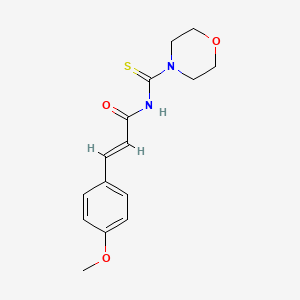
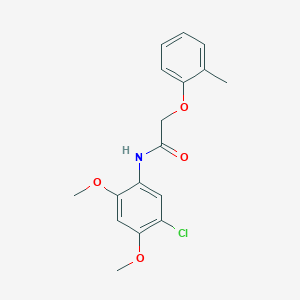
![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5887464.png)
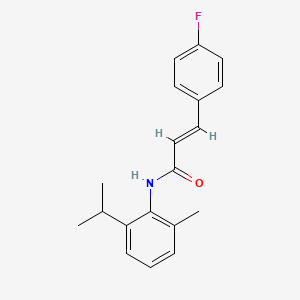
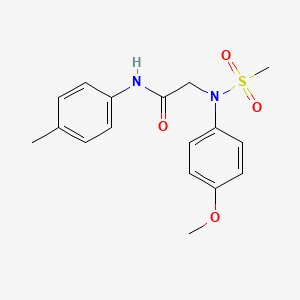
![2-(2-bromo-4-methylphenyl)-5-[(E)-2-nitroethenyl]furan](/img/structure/B5887479.png)
![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)
![ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5887510.png)
![2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid](/img/structure/B5887513.png)
![2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5887521.png)
![2-{[5-(furan-2-yl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)
![4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5887537.png)
